molecular formula C20H14BrF2N5OS B4344478 4-(4-bromo-2-methylpyrazol-3-yl)-11-(difluoromethyl)-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

4-(4-bromo-2-methylpyrazol-3-yl)-11-(difluoromethyl)-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No.: B4344478
M. Wt: 490.3 g/mol
InChI Key: MGEXJUBJTNIBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-7-(difluoromethyl)-9-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-7-(difluoromethyl)-9-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the construction of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core. Key reagents used in these steps include bromine, methyl iodide, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Addition: The compound can also undergo addition reactions with various electrophiles, leading to the formation of addition products.

Scientific Research Applications

2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-7-(difluoromethyl)-9-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, the compound is investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-7-(difluoromethyl)-9-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-7-(difluoromethyl)-9-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one stands out due to its unique combination of structural features. Similar compounds include:

    2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-7-(difluoromethyl)-9-phenyl-2,3-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(1H)-one: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)-9-phenyl-2,3-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4(1H)-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can influence its chemical properties and interactions with biological targets.

The unique combination of substituents in 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-7-(difluoromethyl)-9-phenyl-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-(4-bromo-2-methylpyrazol-3-yl)-11-(difluoromethyl)-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrF2N5OS/c1-28-15(11(21)8-24-28)18-26-14-13-10(9-5-3-2-4-6-9)7-12(17(22)23)25-20(13)30-16(14)19(29)27-18/h2-8,17-18,26H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEXJUBJTNIBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromo-2-methylpyrazol-3-yl)-11-(difluoromethyl)-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Reactant of Route 2
4-(4-bromo-2-methylpyrazol-3-yl)-11-(difluoromethyl)-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Reactant of Route 3
Reactant of Route 3
4-(4-bromo-2-methylpyrazol-3-yl)-11-(difluoromethyl)-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Reactant of Route 4
Reactant of Route 4
4-(4-bromo-2-methylpyrazol-3-yl)-11-(difluoromethyl)-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Reactant of Route 5
4-(4-bromo-2-methylpyrazol-3-yl)-11-(difluoromethyl)-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Reactant of Route 6
Reactant of Route 6
4-(4-bromo-2-methylpyrazol-3-yl)-11-(difluoromethyl)-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.